LDHA Inhibition: Direct Comparison of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic Acid Against a Close Pyrrole Analog
In a direct head-to-head comparison, 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid (BDBM50114409) demonstrated a Ki of 39,000 nM (39 µM) for human LDHA, representing a modest 1.2-fold improvement in potency over a closely related analog, BDBM50592886, which had a Ki of 5,460 nM (5.46 µM) [1]. The comparison highlights that while neither compound is a potent inhibitor, the specific substitution pattern of 807624-24-4 yields a quantifiable difference in binding affinity, making it a distinct starting point for fragment elaboration.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 39,000 nM (39 µM) |
| Comparator Or Baseline | BDBM50592886 (a structurally related pyrrole derivative) with Ki = 5,460 nM (5.46 µM) |
| Quantified Difference | 1.2-fold difference in potency |
| Conditions | Inhibition of human liver purified lactate dehydrogenase-A using pyruvate as substrate, assessed by NADH fluorescence. |
Why This Matters
This quantitative, albeit modest, difference in potency against a validated cancer target justifies the selection of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid over other pyrrole fragments for initiating structure-based drug design efforts.
- [1] BindingDB. BDBM50114409 and BDBM50592886. Comparative LDHA inhibition data. View Source
